2-Chloro-5-glyoxyloylthiophene
Description
2-Chloro-5-glyoxyloylthiophene is a thiophene derivative characterized by a glyoxyloyl group (-COCHO) at the 5-position and a chlorine substituent at the 2-position of the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds with pharmaceutical relevance. For example, it is utilized in the synthesis of pyrazolo[3,4-g]quinoxaline derivatives, which exhibit inhibitory activity against platelet-derived growth factor (PDGF) receptor tyrosine kinase—a target in cancer therapy . The synthesis of 2-chloro-5-glyoxyloylthiophene typically involves oxidation of 2-acetyl-5-chlorothiophene using selenium oxide in aqueous dioxane, followed by purification via recrystallization .
Properties
Molecular Formula |
C6H3ClO2S |
|---|---|
Molecular Weight |
174.61 g/mol |
IUPAC Name |
2-(5-chlorothiophen-2-yl)-2-oxoacetaldehyde |
InChI |
InChI=1S/C6H3ClO2S/c7-6-2-1-5(10-6)4(9)3-8/h1-3H |
InChI Key |
JXJDTLAEOCFVHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)C(=O)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The unique reactivity of 2-chloro-5-glyoxyloylthiophene arises from its dual functional groups (chlorine and glyoxyloyl). Below is a comparative analysis with analogous thiophene derivatives:
Key Observations :
- Reactivity: The glyoxyloyl group in 2-chloro-5-glyoxyloylthiophene enables condensation reactions (e.g., with diaminoindazole in Step B of Example 1 ), a feature absent in analogs like 2-chloro-5-methylthiophene.
- Electrophilicity : The aldehyde group in 2-chloro-5-thiophenecarboxaldehyde (similarity score 0.82) is more electrophilic than the glyoxyloyl group, making it prone to nucleophilic attacks but less versatile in multi-step syntheses .
- Acid Derivatives : 5-Chlorothiophene-2-carboxylic acid (similarity 0.68) is less reactive in coupling reactions due to its deprotonated carboxylate form under basic conditions .
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